![molecular formula C67H118N26O17 B137793 [Ser25] Protein Kinase C (19-31) CAS No. 136795-05-6](/img/structure/B137793.png)
[Ser25] Protein Kinase C (19-31)
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Descripción general
Descripción
The compound [Ser25] Protein Kinase C (19-31) is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes arginine, phenylalanine, alanine, lysine, glycine, serine, leucine, glutamine, asparagine, and valine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like [Ser25] Protein Kinase C (19-31) typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Análisis De Reacciones Químicas
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.
Aplicaciones Científicas De Investigación
Cancer Biology
[Ser25] Protein Kinase C (19-31) is utilized in cancer research to understand the role of PKC in tumorigenesis. PKC is implicated in various signaling pathways that regulate cell proliferation, differentiation, and survival. The peptide serves as a substrate to measure PKC activity, which can be altered in cancerous cells.
Case Study : In studies examining the phosphorylation patterns in cancer cells, [Ser25] PKC (19-31) was used to demonstrate altered PKC activity correlating with increased tumor aggressiveness and resistance to apoptosis .
Neurobiology
In neurobiology, [Ser25] Protein Kinase C (19-31) has been employed to investigate synaptic transmission and plasticity. PKC is known to modulate neurotransmitter release, and this peptide helps elucidate the mechanisms behind these processes.
Case Study : Research has shown that phosphorylation of SNAP-25 at specific serine residues enhances vesicle release during exocytosis. By using [Ser25] PKC (19-31), scientists demonstrated that mimicking phosphorylation at Ser187 accelerated vesicle recruitment, highlighting the peptide's role in synaptic efficiency .
Muscle Physiology
The peptide is also relevant in studies on muscle physiology, particularly regarding how exercise influences PKC activity and localization within muscle cells.
Case Study : A study involving human skeletal muscle showed that exercise-induced changes in PKC activity could be monitored using [Ser25] PKC (19-31) as a substrate, providing insights into metabolic adaptations during physical activity .
Drug Development
The compound is being explored for its potential as a therapeutic agent or as a tool for drug development targeting PKC pathways. Its ability to serve as an allosteric regulator on glycine receptors has implications for developing treatments for neurological disorders.
Data Table: Applications Overview
Experimental Procedures
To utilize [Ser25] Protein Kinase C (19-31) effectively in research:
- Preparation : Dissolve the peptide in appropriate solvents such as DMSO or water based on required concentrations.
- Assays : Conduct kinase assays using the peptide as a substrate to measure PKC activity under varying conditions.
- Analysis : Employ techniques like Western blotting or mass spectrometry to analyze phosphorylation states and quantify results.
Mecanismo De Acción
The mechanism of action of peptides like [Ser25] Protein Kinase C (19-31) involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological effects. The specific mechanism depends on the peptide’s sequence and structure, which determine its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH
- H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-His-Glu-Val-Lys-Asn-OH
Uniqueness
The uniqueness of [Ser25] Protein Kinase C (19-31) lies in its specific amino acid sequence, which determines its biological activity and potential applications. Variations in the sequence can lead to different properties and functions, making each peptide unique in its own right.
Actividad Biológica
[Ser25] Protein Kinase C (19-31), often referred to as PKC (19-31), is a synthetic peptide derived from the protein kinase C family, specifically targeting the pseudosubstrate region of PKC-α. This peptide plays a crucial role in various cellular processes, particularly in signal transduction pathways related to insulin secretion, cell proliferation, and differentiation. Understanding its biological activity is vital for elucidating its functional roles in health and disease.
Structure and Properties
The sequence of [Ser25] PKC (19-31) is represented as:
H RFARKGSLRQKNV OH
This peptide consists of 13 amino acids with a molecular weight of approximately 1559.84 g/mol and a purity of 97.3% as determined by HPLC analysis . The peptide's structure includes critical basic residues that influence its interaction with the target enzyme, PKC.
PKC is a family of serine/threonine kinases that regulate various cellular functions through phosphorylation of target proteins. The [Ser25] PKC (19-31) peptide acts as a pseudosubstrate inhibitor, competing with actual substrates for binding to the active site of PKC. This inhibition is crucial for modulating the activity of PKC during different physiological states.
Case Studies and Experimental Findings
- Insulin Secretion Modulation : A study demonstrated that [Ser25] PKC (19-31) enhances insulin secretion in rat pancreatic islets when stimulated by high potassium concentrations. In contrast, prolonged stimulation with high glucose levels resulted in reduced insulin secretion when treated with this peptide . This bimodal effect suggests that while [Ser25] PKC can enhance secretion under certain conditions, it may also inhibit it under prolonged stimulation.
- Structure-Function Analysis : Research involving alanine substitution scans revealed that specific residues within the [Ser25] PKC sequence are critical for its inhibitory potency. For instance, substituting Arg-22 significantly increased the IC50 value, indicating its importance in maintaining effective inhibition . Other residues like Gly-24 and Leu-26 also contribute to the peptide's overall potency.
- Phosphorylation Studies : In vitro experiments indicated that [Ser25] PKC (19-31) can effectively compete with natural substrates for phosphorylation by PKC enzymes, demonstrating its utility as a tool for studying PKC signaling pathways .
Data Tables
The following table summarizes key experimental findings related to the biological activity of [Ser25] PKC (19-31):
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H118N26O17/c1-35(2)30-45(61(106)88-43(22-15-29-81-67(77)78)57(102)89-44(23-24-49(71)95)59(104)87-41(20-10-12-26-69)58(103)92-47(32-50(72)96)62(107)93-52(36(3)4)64(109)110)91-63(108)48(34-94)84-51(97)33-82-55(100)40(19-9-11-25-68)86-56(101)42(21-14-28-80-66(75)76)85-53(98)37(5)83-60(105)46(31-38-16-7-6-8-17-38)90-54(99)39(70)18-13-27-79-65(73)74/h6-8,16-17,35-37,39-48,52,94H,9-15,18-34,68-70H2,1-5H3,(H2,71,95)(H2,72,96)(H,82,100)(H,83,105)(H,84,97)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,99)(H,91,108)(H,92,103)(H,93,107)(H,109,110)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTBKSGYPRXXGI-WMJPZMSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H118N26O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1559.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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